2,6-Dichloro-3-methoxyaniline

Übersicht

Beschreibung

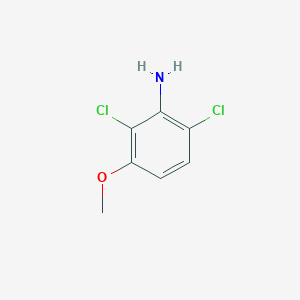

2,6-Dichloro-3-methoxyaniline is an organic compound with the molecular formula C7H7Cl2NO. It is a derivative of aniline, where two chlorine atoms are substituted at the 2nd and 6th positions, and a methoxy group is substituted at the 3rd position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-methoxyaniline typically involves the chlorination of 3-methoxyaniline. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2nd and 6th positions .

Another method involves the nitration of 3-methoxyaniline followed by reduction and subsequent chlorination. This multi-step process includes nitration using nitric acid and sulfuric acid, reduction of the nitro group to an amino group, and finally chlorination .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large reactors with precise control over temperature and pressure. The use of continuous flow reactors allows for efficient and scalable production. Catalysts and solvents are carefully selected to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro-3-methoxyaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted anilines.

Coupling Reactions: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2,6-Dichloro-3-methoxyaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-3-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and methoxy groups can influence its binding affinity and specificity towards molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Dichloroaniline: Lacks the methoxy group, making it less versatile in certain reactions.

3-Methoxyaniline: Lacks the chlorine atoms, affecting its reactivity and applications.

2,6-Dichloro-4-methoxyaniline: Similar structure but with different substitution pattern, leading to different chemical properties.

Uniqueness

2,6-Dichloro-3-methoxyaniline is unique due to the specific positioning of chlorine and methoxy groups, which imparts distinct chemical and physical properties. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in different scientific and industrial applications .

Biologische Aktivität

2,6-Dichloro-3-methoxyaniline (DCMA) is an organic compound with the molecular formula C7H7Cl2NO. It is a derivative of aniline characterized by two chlorine atoms at the 2nd and 6th positions and a methoxy group at the 3rd position. This compound has garnered attention in various fields, particularly in medicinal chemistry for its potential biological activities, including antimicrobial and anticancer properties.

DCMA can undergo several chemical reactions that influence its biological activity:

- Oxidation : Can form quinones or other oxidized derivatives.

- Reduction : Converts to corresponding amine derivatives.

- Substitution : Chlorine atoms can be replaced with other functional groups through nucleophilic substitution.

- Coupling Reactions : Participates in reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or reduced toxicity.

The biological activity of DCMA is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of chlorine and methoxy groups affects binding affinity and specificity, influencing various cellular pathways.

- Enzyme Inhibition : DCMA can inhibit enzyme activity by binding to active or allosteric sites, altering enzyme function.

- Receptor Interaction : It may modulate signal transduction pathways through receptor interactions, impacting cellular responses.

Antimicrobial Properties

Research indicates that DCMA exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antibiotics.

Anticancer Activity

DCMA has shown promise in anticancer research. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, potentially through oxidative stress mechanisms. The compound's ability to inhibit cell proliferation was confirmed in various cancer models, making it a candidate for further investigation in cancer therapeutics .

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial properties of DCMA against a panel of bacteria and fungi. The results indicated:

- Minimum Inhibitory Concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL for different strains.

- The compound demonstrated a synergistic effect when combined with standard antibiotics, enhancing their efficacy.

| Pathogen | MIC (µg/mL) | Synergistic Effect with Antibiotics |

|---|---|---|

| Staphylococcus aureus | 64 | Yes |

| Escherichia coli | 128 | Yes |

| Candida albicans | 32 | No |

Study 2: Anticancer Activity

In a separate study focusing on cancer cell lines, DCMA was tested for its cytotoxic effects:

- IC50 Values were determined for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 12 |

These findings support the hypothesis that DCMA may serve as an effective agent in cancer treatment protocols.

Eigenschaften

IUPAC Name |

2,6-dichloro-3-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIBRTRWRXXIDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.